molecular formula C5H9NO2 B8792762 methyl allylcarbamate CAS No. 19364-21-7

methyl allylcarbamate

Cat. No.: B8792762
CAS No.: 19364-21-7
M. Wt: 115.13 g/mol
InChI Key: RGVMJBAUCBSEGO-UHFFFAOYSA-N
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Description

Methyl allylcarbamate (chemical formula: CH₃O(CO)NHCH₂CH=CH₂) is a carbamate derivative where a methyl group is attached to the oxygen atom and an allyl group (CH₂CH=CH₂) is bonded to the nitrogen atom of the carbamate functional group. This structure enables its use as a protecting group for amines in organic synthesis and bioorthogonal chemistry. The allyl moiety allows selective deprotection via transition-metal catalysis (e.g., ruthenium or palladium), making it valuable in prodrug activation and targeted drug delivery systems . Its synthesis typically involves reacting methyl chloroformate with allylamine under controlled conditions, though specific protocols are less documented in the provided evidence. Applications span medicinal chemistry, where it serves as a transient protecting group, and materials science, where its cleavage kinetics are leveraged for controlled release mechanisms .

Properties

CAS No.

19364-21-7

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

methyl N-prop-2-enylcarbamate

InChI

InChI=1S/C5H9NO2/c1-3-4-6-5(7)8-2/h3H,1,4H2,2H3,(H,6,7)

InChI Key

RGVMJBAUCBSEGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl allylcarbamate can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Allyl alcohol+Methyl isocyanateCarbamic acid, allyl-, methyl ester\text{Allyl alcohol} + \text{Methyl isocyanate} \rightarrow \text{this compound} Allyl alcohol+Methyl isocyanate→Carbamic acid, allyl-, methyl ester

Another method involves the transesterification of methyl carbamate with allyl alcohol in the presence of a catalyst. This reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of carbamic acid, allyl-, methyl ester typically involves large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Catalysts such as zinc chloride or silica chloride are often used to enhance the reaction rate and yield. The reaction is usually conducted at elevated temperatures and pressures to optimize the production efficiency.

Chemical Reactions Analysis

Hydrosilation Reactions

Methyl allylcarbamate undergoes hydrosilation with siloxanes to form functionalized polymers. For example, reaction with 1,1,3,3-tetramethyldisiloxane (TMDSO) yields bis(methoxycarbonyl)-GAP (GAP-carbamate) :

CH2=CHCH2OCONHCH3+TMDSOPt catalystGAP-carbamate\text{CH}_2=\text{CHCH}_2\text{OCONHCH}_3 + \text{TMDSO} \xrightarrow{\text{Pt catalyst}} \text{GAP-carbamate}

Experimental Data :

ParameterValue
CatalystPlatinum (20 ppm)
Temperature100°C
Reaction Time4 hours
Yield>90% (GC-MS analysis)

This reaction is critical for synthesizing silicone-based CO₂ capture materials .

Acid-Promoted C3 Dication Equivalency

Under Cu(OTf)₂ or TMSOTf catalysis, this compound acts as a C3 1,2-, 1,1-, or 1,3-dication equivalent, enabling diverse arylations :

Reaction Pathways:

  • 1,2-Dication Pathway :

    Carbamate+Mesitylene1-Arylpropan-2-amine(Yield: 36%)\text{Carbamate} + \text{Mesitylene} \rightarrow 1\text{-Arylpropan-2-amine} \quad (\text{Yield: 36\%})
  • 1,1-Dication Pathway :

    Carbamate+Durene1,1-Diarylpropane(Yield: 87%)\text{Carbamate} + \text{Durene} \rightarrow 1,1\text{-Diarylpropane} \quad (\text{Yield: 87\%})
  • 1,3-Dication Pathway :

    Carbamate+p-XyleneIndane Derivatives(Yield: 93%)\text{Carbamate} + p\text{-Xylene} \rightarrow \text{Indane Derivatives} \quad (\text{Yield: 93\%})

Mechanistic Insight :

  • Carbocation intermediates form via acid-promoted cleavage.

  • Regioselectivity depends on arene nucleophilicity and carbocation stability .

Deprotection to Amines

This compound is deprotected under strong basic conditions to yield primary amines, essential for polymer synthesis :

CH2=CHCH2OCONHCH3NaOHCH2=CHCH2NH2+CO2+CH3OH\text{CH}_2=\text{CHCH}_2\text{OCONHCH}_3 \xrightarrow{\text{NaOH}} \text{CH}_2=\text{CHCH}_2\text{NH}_2 + \text{CO}_2 + \text{CH}_3\text{OH}

Optimized Conditions :

  • Base: 2M NaOH

  • Temperature: 80°C

  • Yield: >95% (NMR-confirmed) .

Ring-Expansion via Carbocation Rearrangements

In the presence of strained rings (e.g., cyclobutane), this compound derivatives undergo alkyl shifts for ring expansion :

Carbocation IntermediateRing-Expanded Product (e.g., 7-membered ring)\text{Carbocation Intermediate} \rightarrow \text{Ring-Expanded Product (e.g., 7-membered ring)}

Key Example :

  • Glycyrrhetinic acid derivatives incorporate methyl groups into a seven-membered ring via Dowd-Beckwith rearrangement .

Scientific Research Applications

methyl allylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its role as a precursor to bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, allyl-, methyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by enzymes such as esterases, releasing the active carbamic acid and allyl alcohol. These products can then interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl allylcarbamate belongs to a broader class of carbamates, which vary in substituents on the oxygen (O) and nitrogen (N) atoms. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Compound O-Substituent N-Substituent Key Characteristics
This compound Methyl (CH₃) Allyl (CH₂CH=CH₂) Cleaved by Ru/Pd catalysts under mild conditions; used in bioorthogonal chemistry .
tert-Butyl allylcarbamate tert-Butyl (C(CH₃)₃) Allyl Bulkier O-group slows cleavage kinetics; preferred for stability in organic synthesis .
Fmoc-allylcarbamate 9-Fluorenylmethyl Allyl Base-labile (e.g., piperidine); widely used in peptide synthesis .
Aryl carbamates Aryl (e.g., 4-NO₂C₆H₄) Variable Electron-withdrawing aryl groups enhance hydrolysis rates; used in pharmaceuticals .
3-Tolyl-N-methylcarbamate 3-Tolyl (CH₃C₆H₄) Methyl (CH₃) Insecticidal properties; distinct toxicity profile due to aromatic substituents .

Reactivity and Stability

  • Cleavage Mechanisms :

    • This compound undergoes Ru- or Pd-catalyzed allyl transfer in aqueous environments, releasing free amines (e.g., in living cells) .
    • tert-Butyl allylcarbamate requires harsher conditions due to steric hindrance, limiting its use in biological systems .
    • Fmoc-allylcarbamate is cleaved via base treatment (e.g., piperidine), making it unsuitable for intracellular applications but ideal for solid-phase peptide synthesis .
    • Aryl carbamates (e.g., 4-nitrophenyl derivatives) hydrolyze faster under acidic/basic conditions due to electron-withdrawing effects .
  • Thermal and Chemical Stability :

    • Methyl and tert-butyl derivatives exhibit moderate stability in aqueous buffers, while aryl carbamates are more prone to hydrolysis .

Physical Properties

Property This compound tert-Butyl Allylcarbamate Fmoc-Allylcarbamate 4-Nitrophenyl Carbamate
Molecular Weight (g/mol) ~131.13 ~171.24 ~337.38 ~226.18
Melting Point (°C) Not reported Not reported 206–208 (analog) 165–167 (analog)
Solubility Moderate in organic solvents Low in water Insoluble in water Poor aqueous solubility

Research Findings and Key Insights

  • Catalytic Efficiency: this compound cleavage by Ru complexes (e.g., [Cp*Ru(cod)Cl]) achieves >85% yield in aqueous methanol, even with biological thiols present . Pd nanozymes further enhance intracellular applications due to reduced toxicity .
  • Toxicity : While this compound’s toxicity is less documented, 3-Tolyl-N-methylcarbamate exhibits acute oral LD₅₀ values of 250–500 mg/kg in rodents, emphasizing the need for tailored safety protocols .
  • Synthetic Flexibility: Aqueous ethanol-mediated synthesis (as in aryl carbamates) could be adapted for this compound, though optimization is required to manage the allyl group’s reactivity .

Q & A

Basic Research Questions

Q. How can methyl allylcarbamate derivatives be synthesized and characterized in academic research?

  • Methodological Answer : this compound derivatives (e.g., tert-butyl allylcarbamate) are synthesized via published protocols involving condensation reactions, followed by purification using column chromatography. Characterization relies on spectral data (¹H/¹³C NMR, IR) and comparison with literature values. For example, tert-butyl allylcarbamate is prepared using allyl alcohol and tert-butyl isocyanate under inert conditions, with yields verified by GC-MS .

Q. What analytical techniques are critical for confirming the identity of synthesized allylcarbamate compounds?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation, particularly for confirming carbamate bond formation. Gas chromatography (GC) with flame ionization detection or mass spectrometry (GC-MS) verifies purity and molecular weight. Cross-referencing with literature melting points or retention indices enhances validation .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective olefin metathesis involving allylcarbamates?

  • Methodological Answer : Catalyst-controlled stereoselectivity is achieved using Grubbs or Hoveyda-Grubbs catalysts. For Z-selective cross-metathesis (CM), tungsten- or molybdenum-based catalysts are screened. Reaction parameters (temperature, solvent polarity, and substrate concentration) are systematically varied, with outcomes analyzed via HPLC or chiral GC to quantify stereoisomer ratios .

Q. What methodologies enable ruthenium-catalyzed allylcarbamate cleavage in live mammalian cells?

  • Methodological Answer : The complex [Cp*Ru(cod)Cl] (10 mol%) with thiophenol (5 equivalents) in MeOH/H₂O (95:5) cleaves allylcarbamates under aerobic conditions. Intracellular efficacy is confirmed via fluorescence assays (e.g., rhodamine-allocation probes) and ESI-MS to detect liberated amines. Control experiments exclude background hydrolysis .

Q. How do nanozymes enhance allylcarbamate cleavage efficiency in biomedical applications?

  • Methodological Answer : Palladium nanoparticles embedded in polystyrene microspheres mediate intracellular allylcarbamate cleavage. Catalytic activity is quantified via Suzuki-Miyaura cross-coupling or fluorogenic assays in HeLa cells. Nanozymes are preferred over molecular catalysts due to reduced cytotoxicity and sustained performance, validated via MTT assays and confocal microscopy .

Q. How can contradictions in catalytic efficiency under varying conditions (e.g., thiol presence) be resolved?

  • Methodological Answer : Comparative studies assess thiol-free vs. thiol-rich environments. For example, omitting thiophenol in Ru-catalyzed reactions reduces yields to <5%, while aliphatic thiols (e.g., benzeneethanethiol) maintain >90% efficiency. Mechanistic studies (kinetic isotope effects, DFT calculations) differentiate between radical vs. ionic pathways .

Methodological Best Practices

  • Reproducibility : Document reaction conditions (solvent ratios, catalyst loading) in supplemental information. For known compounds, cite spectral data from authoritative sources (e.g., Organometallics, J. Org. Chem.) .
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to analyze yield variations. For in-cell studies, include negative controls (e.g., catalyst-free conditions) to exclude non-enzymatic cleavage .

Avoided Topics

  • Commercial synthesis, pricing, or industrial-scale production (per exclusion criteria).

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